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Introduction

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper
containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic
compounds.[1] Their broad substrate specificity makes them valuable for various
biotechnological applications, including bioremediation, pulp and paper bleaching, and
biosensor development. Accurate measurement of laccase activity is crucial for optimizing
these processes and for fundamental research.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a simple, sensitive,
and widely used method for determining laccase activity.[2] The assay is based on the ability of
laccase to oxidize the colorless ABTS substrate to a stable, blue-green cation radical (ABTSe+).
[2][3] The formation of this radical can be monitored spectrophotometrically by measuring the
increase in absorbance at 420 nm.[2][3] The rate of ABTSe+ formation is directly proportional to
the laccase activity in the sample.

Principle of the ABTS Assay

The core of the assay is the enzymatic oxidation of ABTS by laccase. In the presence of
molecular oxygen, laccase abstracts an electron from the ABTS substrate, resulting in the
formation of the ABTSe+ radical cation. This product has a distinct blue-green color and exhibits
a strong absorbance at 420 nm, with a molar extinction coefficient (g) of 36,000 M~icm~1.[2] By
measuring the rate of increase in absorbance at this wavelength, the activity of the laccase
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enzyme can be quantified. One unit of laccase activity is typically defined as the amount of
enzyme required to oxidize 1 umol of ABTS per minute under the specified assay conditions.[2]

Principle of the Laccase-Catalyzed Oxidation of ABTS

Reactants
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Figure 1: Laccase-catalyzed oxidation of ABTS to its radical cation.

Experimental Protocol

This protocol provides a detailed methodology for measuring laccase activity using the ABTS
assay in a spectrophotometer.

Materials and Reagents

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
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» Sodium acetate (or sodium citrate and citric acid for phosphate-citrate buffer)
e Enzyme sample (e.g., culture supernatant, purified laccase)

e Spectrophotometer

e Cuvettes (1 cm path length)

e Micropipettes

¢ Distilled water

Reagent Preparation

e 0.1 M Sodium Acetate Buffer (pH 4.5):

[¢]

Dissolve 8.2 g of sodium acetate in 800 mL of distilled water.

[¢]

Adjust the pH to 4.5 using glacial acetic acid.

[e]

Bring the final volume to 1 L with distilled water.

Store at 4°C.

o

[¢]

Note: A 100 mM phosphate-citrate buffer at pH 4.0 can also be used and may be optimal
for some fungal laccases.[1]

e ABTS Substrate Solution (0.5 mM):
o Dissolve 27.4 mg of ABTS in 100 mL of 0.1 M Sodium Acetate Buffer (pH 4.5).

o Prepare this solution fresh daily and protect it from light.

Assay Procedure

The following workflow outlines the steps for the spectrophotometric measurement of laccase
activity.
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Experimental Workflow for ABTS Assay
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i
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'

Add 0.1 mL of Enzyme Sample
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'
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i
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portion of the curve
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Figure 2: Step-by-step workflow for the laccase activity assay.
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e Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 420 nm and
equilibrate the temperature to 25°C.[1]

e Reaction Mixture: In a 1 cm path length cuvette, prepare the reaction mixture as follows:
o 2.8 mL of 0.5 mM ABTS substrate solution.[2]

o Add 0.1 mL of the enzyme sample (culture supernatant or appropriately diluted enzyme).

[2]
o The final volume is 2.9 mL.

o Blank Control: For the blank, substitute the enzyme sample with 0.1 mL of distilled water or
the buffer used for enzyme dilution.

o Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by
gentle inversion and start the measurement. Record the absorbance at 420 nm for a period
of 3 to 5 minutes, taking readings at regular intervals (e.g., every 30 or 60 seconds).[3]

Calculation of Laccase Activity

Laccase activity is calculated using the Beer-Lambert law. The activity is expressed in Units per
Liter (U/L), where one unit (U) is defined as the amount of enzyme that oxidizes 1 pmol of
ABTS per minute.

Formula: Activity (U/L) = (AA420 / min * V_total * 10°) / (¢ * d * V_sample)

Where:

AAaz0 [ min: The initial linear rate of change in absorbance at 420 nm per minute.

V_total: Total volume of the assay mixture in mL (e.g., 2.9 mL).

108: Conversion factor from moles to micromoles.

€ (Molar extinction coefficient of ABTSe+): 36,000 M~icm~1.[2]

d (Path length of the cuvette): 1 cm.
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e V_sample: Volume of the enzyme sample added in mL (e.g., 0.1 mL).

Data Presentation

The following table summarizes kinetic parameters and activity levels of laccase from different
fungal sources, as determined by the ABTS assay. This data is useful for comparing the

efficiency of laccases from various organisms.

Reported
Fungal Vmax L
Substrate Km (mM) . Activity Reference
Source (umol/min)
(UIL)
Pleurotus sp. ABTS 250 0.33 - [2]
Myrothecium
_ ABTS - - 111.8-157.3  [4]
verrucaria
Pleurotus
ABTS - - 139.4 - 202.9 [4]
ostreatus
Bacillus
. ABTS - - 2.28 [5]
subtilis

Note: The reported activities can vary significantly based on the specific strain, culture
conditions, and purification level of the enzyme. The Km and Vmax values are crucial for
understanding the enzyme's affinity for the substrate and its maximum catalytic rate.[2]

Troubleshooting and Considerations

e pH Optimum: The optimal pH for ABTS oxidation by laccases is typically acidic, ranging from
pH 3.0 to 5.0.[1][6] It is advisable to determine the optimal pH for your specific enzyme.

e Substrate Concentration: While 0.5 mM ABTS is commonly used, the optimal concentration
may vary.[2] A substrate saturation curve can be generated to determine the Km value.

« High Activity: If the change in absorbance is too rapid, dilute the enzyme sample and re-run
the assay. The linear range of the assay should be established.
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« Interfering Substances: Compounds in crude enzyme preparations may interfere with the
assay. A proper blank control is essential.

o Alternative Substrates: While ABTS is a common substrate, others like guaiacol,
syringaldazine, and DMP can also be used to characterize laccase activity.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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